ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate
Description
Properties
IUPAC Name |
ethyl 2-[[2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-2-31-21(29)16-10-6-7-11-17(16)24-18(28)14-27-22(30)26-13-12-23-20(19(26)25-27)32-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXSFTONEUAFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate typically involves multi-step organic reactions. The process begins with the formation of the triazolo-pyrazine core, which can be achieved through cyclization reactions involving appropriate precursors. The phenylsulfanyl group is introduced via nucleophilic substitution reactions, while the benzoate ester is formed through esterification reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazolo-pyrazine core can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The triazolo-pyrazine core can bind to enzymes and receptors, modulating their activity. The phenylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the benzoate ester can influence its solubility and bioavailability .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in its substitution pattern. Key analogs and their differentiating features are summarized below:
Key Observations :
- Sulfanyl Group Variations : The phenylsulfanyl group in the target compound provides moderate hydrophobicity compared to cyclohexylsulfanyl (more hydrophobic) or chlorobenzylsulfanyl (electron-deficient) analogs .
- Ester vs. Amide : The ethyl benzoate ester may improve membrane permeability compared to amide-only derivatives (e.g., 4-methoxybenzyl acetamide in ) .
- Functional Moieties: Fluorescent tags () or piperazine groups () shift applications from therapeutic to diagnostic or receptor-specific targeting.
Physicochemical Properties
- Molecular Weight & Polarity : The target compound (estimated MW ~467 g/mol) is heavier than the methyl ester analog (MW ~453 g/mol) but lighter than chlorobenzyl derivatives (MW ~470 g/mol) .
Biological Activity
Ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate (CAS Number: 1216988-96-3) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a triazolo-pyrazine core, which is known for diverse pharmacological properties.
- Molecular Formula : C22H19N5O4S
- Molecular Weight : 449.5 g/mol
- Structure : The compound features a benzoate moiety linked to a triazolo-pyrazine scaffold, which is modified by an acetamido group and a phenylsulfanyl substituent.
Biological Activities
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and analgesic agent.
Anti-inflammatory Activity
Research indicates that compounds with similar triazolo-pyrazine structures exhibit significant anti-inflammatory effects. This compound has shown promise in reducing inflammation markers in vitro and in vivo models.
Analgesic Effects
The compound's analgesic properties have been evaluated using pain models in rodents. Results suggest that it may modulate pain pathways effectively, potentially acting on the central nervous system to alleviate pain sensations.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the triazolo-pyrazine core interacts with specific receptors involved in pain and inflammation pathways.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| In vitro Study | Demonstrated significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha) in cultured macrophages. |
| In vivo Model | Reduced paw edema in rats induced by carrageenan injection, indicating robust anti-inflammatory activity. |
| Pain Model | Showed a reduction in response time to thermal stimuli in mice, suggesting analgesic effects comparable to standard analgesics. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as coupling a substituted triazolopyrazine intermediate with a benzoate derivative. A general approach includes:
- Step 1 : Preparation of the triazolopyrazine core via cyclization of substituted pyrazine precursors under reflux conditions (e.g., using ethanol or 2-methoxyethanol as solvents) .
- Step 2 : Acetamido group introduction via nucleophilic substitution or amide coupling reactions. Glacial acetic acid is often employed as a catalyst in such reactions .
- Step 3 : Esterification of the benzoic acid derivative using ethyl alcohol under acid catalysis.
- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent polarity to improve yield.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of phenylsulfanyl (δ 7.2–7.6 ppm for aromatic protons) and ester groups (δ 4.1–4.4 ppm for ethyl CH2) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns consistent with the triazolopyrazine core.
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the triazolopyrazine core in this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are critical:
- Reaction Modeling : Use software like Gaussian or ORCA to simulate transition states for key reactions (e.g., cyclization or sulfanyl group substitution).
- Electronic Effects : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the phenylsulfanyl group may act as an electron donor, stabilizing intermediates .
- Collaborative Workflows : Integrate computational predictions with high-throughput experimentation to validate reactivity hypotheses .
Q. How can researchers resolve contradictions in bioactivity data for triazolopyrazine derivatives?
- Methodological Answer : Address variability through systematic approaches:
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., substituents at position 8) to isolate the phenylsulfanyl group’s role. For example, replacing sulfur with oxygen may alter binding affinity .
- Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, incubation times) to minimize false positives/negatives.
- Data Validation : Cross-reference results with orthogonal assays (e.g., enzymatic vs. cellular assays) .
Q. What advanced separation techniques are suitable for isolating intermediates during synthesis?
- Methodological Answer : Leverage modern purification methods:
- Membrane Chromatography : Use silica-based or polymer membranes for rapid separation of polar intermediates.
- Preparative HPLC : Optimize gradient elution (e.g., acetonitrile/water with 0.1% TFA) for high-resolution isolation of diastereomers .
- Crystallization : Screen solvents (e.g., 2-methoxyethanol) to obtain single crystals for XRD analysis .
Experimental Design & Optimization
Q. How to design experiments for studying the compound’s stability under varying pH conditions?
- Methodological Answer :
- Buffer Systems : Prepare solutions at pH 2–12 using HCl/NaOH or phosphate/citrate buffers.
- Kinetic Monitoring : Use UV-Vis spectroscopy to track degradation (e.g., absorbance changes at λmax ~300 nm).
- LC-MS Analysis : Identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .
- Thermodynamic Studies : Calculate activation energy (Ea) via Arrhenius plots to predict shelf-life .
Q. What methodologies enable efficient scale-up of this compound for preclinical studies?
- Methodological Answer :
- Process Intensification : Use flow chemistry for continuous synthesis of intermediates, reducing batch variability .
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, catalyst loading).
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time reaction tracking .
Data Analysis & Interpretation
Q. How to analyze conflicting spectral data (e.g., NMR vs. XRD) for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with computed (DFT) values to confirm assignments.
- XRD Refinement : Resolve crystal packing effects that may distort bond angles vs. solution-state NMR data .
- Dynamic Effects : Consider rotamers or conformational flexibility in solution that XRD cannot capture .
Q. What statistical approaches are recommended for high-dimensional datasets in SAR studies?
- Methodological Answer :
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to reduce variables (e.g., substituent electronic parameters).
- Machine Learning : Train models (e.g., random forests) on bioactivity data to predict novel analogs .
- Bayesian Optimization : Prioritize synthesis targets based on uncertainty and predicted efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
